molecular formula C14H9ClF3N3O2 B3041290 O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide CAS No. 266692-18-6

O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide

Cat. No. B3041290
CAS RN: 266692-18-6
M. Wt: 343.69 g/mol
InChI Key: TXBMYCYNVQWTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide is a chemical compound with the molecular formula C14H9ClF3N3O2 and a molecular weight of 343.69 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H9ClF3N3O2. It contains a pyridyl group (a nitrogen-containing ring), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a benzene ring (a six-carbon ring with alternating double bonds), among other functional groups .


Physical And Chemical Properties Analysis

This compound’s physical and chemical properties include its molecular weight (343.69) and its molecular formula (C14H9ClF3N3O2). Other properties like melting point, boiling point, and density were not found in the available resources .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It would depend on the context in which the compound is used, such as its role in a chemical reaction or its interaction with biological systems .

Future Directions

The future directions for research and application of this compound are not specified in the available resources. Its potential uses could be vast, depending on its physical and chemical properties, and how those properties interact with other substances .

properties

IUPAC Name

[(Z)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino] 2-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O2/c15-11-7-9(4-5-20-11)13(22)23-21-12(19)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBMYCYNVQWTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NOC(=O)C2=CC(=NC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/OC(=O)C2=CC(=NC=C2)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 9582361

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide
Reactant of Route 2
Reactant of Route 2
O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide
Reactant of Route 3
Reactant of Route 3
O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide
Reactant of Route 4
O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide
Reactant of Route 5
O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide
Reactant of Route 6
Reactant of Route 6
O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.